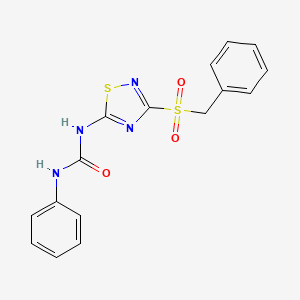

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2/c21-14(17-13-9-5-2-6-10-13)18-15-19-16(20-24-15)25(22,23)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRZXAZNLOEYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiadiazole derivative with benzylsulfonyl chloride in the presence of a base, such as triethylamine.

Formation of the Urea Derivative: The final step involves the reaction of the benzylsulfonyl-thiadiazole derivative with phenyl isocyanate to form the desired urea derivative.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives were synthesized and evaluated against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably:

- Promising Derivatives : Compounds with substitutions such as 2-fluoro and 4-chloro showed significant cytotoxicity against HeLa cells with IC50 values of 0.37 µM, outperforming the reference drug sorafenib (IC50 = 7.91 µM) .

- Mechanism of Action : Flow cytometry analysis indicated that these compounds induce apoptotic cell death and block cell cycle progression at the sub-G1 phase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrated that derivatives exhibited significant activity against various pathogens:

- Broad-Spectrum Activity : Compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies : These studies confirmed binding interactions with microbial enzymes, suggesting potential mechanisms for their antimicrobial action .

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry Research, researchers synthesized a series of derivatives based on 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea and evaluated their cytotoxic effects on multiple cancer cell lines. The findings revealed that certain derivatives exhibited superior activity compared to established drugs like sorafenib, indicating their potential as new therapeutic agents for cancer treatment .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiadiazole derivatives similar to 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea. The study involved screening against various bacterial strains and found that certain compounds displayed notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The results underscored the versatility of thiadiazole derivatives in combating infections .

Mechanism of Action

The mechanism of action of 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Thiadiazole Family

Basilea Pharmaceutica AG’s Azole Derivatives

Compounds such as (2R,3R)-2-(2,4-difluorophenyl)-3-{3-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1,2,4-thiadiazol-5-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol () share the 1,2,4-thiadiazole core but differ in substituents. These derivatives incorporate triazole and fluorinated aryl groups, enhancing their antifungal potency by targeting fungal cytochrome P450 enzymes. In contrast, the target compound’s benzylsulfonyl and phenylurea groups may favor interactions with sulfhydryl-containing enzymes or urease pathways, suggesting divergent mechanisms .

Key Structural Differences

- Triazole vs. Urea : Triazole-containing derivatives (e.g., Basilea’s compounds) exhibit stronger antifungal activity due to heme-binding affinity, while phenylurea derivatives may target nitrogen metabolic pathways.

- Benzylsulfonyl Group: Unique to the target compound, this group could improve solubility and membrane permeability compared to non-sulfonylated thiadiazoles.

Phenylurea and Thiourea Derivatives

Compounds like Phenylurea and 1-Phenyl-2-thiourea () lack the thiadiazole ring but share urea/thiourea moieties. These simpler derivatives are often used as enzyme inhibitors (e.g., urease) or analytical standards. The target compound’s hybrid structure may enhance stability and specificity compared to these bare urea/thiourea analogs .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Antifungal Activity: Basilea’s triazole-thiadiazole hybrids show IC₅₀ values in the nanomolar range against Candida spp., attributed to cytochrome P450 binding. The target compound’s lack of triazole may reduce antifungal efficacy but could mitigate drug resistance .

- Solubility and Bioavailability: The benzylsulfonyl group in the target compound likely enhances water solubility compared to non-sulfonylated thiadiazoles, as seen in sulfonamide drugs .

- Urease Inhibition : Phenylurea derivatives () inhibit urease at ~10 µM concentrations. The target compound’s thiadiazole core may synergize with urea to improve binding to urease active sites .

Biological Activity

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring substituted with a benzylsulfonyl group and a phenylurea moiety. The specific arrangement of these functional groups contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₃S₂ |

| Molecular Weight | 378.42 g/mol |

| CAS Number | 924860-85-5 |

Synthesis

The synthesis of 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea involves several key steps:

- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.

- Introduction of the Benzylsulfonyl Group : Reaction with benzylsulfonyl chloride in the presence of a base like triethylamine.

- Formation of the Urea Derivative : Reaction with phenyl isocyanate to yield the final product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives related to this compound have shown significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer).

- IC₅₀ Values : Some derivatives demonstrated IC₅₀ values as low as 0.37 µM against HeLa cells, indicating potent activity compared to standard drugs like sorafenib (IC₅₀ = 7.91 µM) .

Flow cytometry analyses reveal that these compounds induce apoptosis in cancer cells and arrest the cell cycle at the sub-G1 phase, suggesting a mechanism that involves programmed cell death .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties. The presence of the thiadiazole ring enhances their effectiveness against various bacterial strains. For example:

- Compounds derived from similar structures have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, thiadiazole derivatives exhibit a range of biological activities:

- Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Preliminary data suggest potential in reducing inflammation markers in vitro and in vivo .

Case Studies

Several case studies have documented the biological evaluation of thiadiazole derivatives:

- Study on Anticancer Activity :

- Antimicrobial Screening :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions. For analogous thiadiazole-urea hybrids, a common approach includes:

Thiadiazole core formation : Cyclization of thiosemicarbazides or coupling reactions with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

Urea linkage : Reacting the thiadiazole intermediate with phenyl isocyanate or carbamoyl chloride in anhydrous solvents (e.g., acetonitrile) under reflux .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Confirm purity using HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm benzylsulfonyl, thiadiazole, and urea linkages. Aromatic protons (δ 7.2–7.8 ppm) and sulfonyl groups (δ ~3.8–4.2 ppm for CH₂ in DMSO-d₆) are diagnostic .

- MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- IR : Peaks at ~1700 cm⁻¹ (urea C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Protocol :

- Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the urea/sulfonyl groups.

- Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thiadiazole rings are generally stable, but sulfonyl groups may degrade under high humidity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If conflicting reports exist on kinase inhibition:

Assay Validation : Re-test activity using standardized protocols (e.g., ADP-Glo™ kinase assay) with positive controls (staurosporine) .

Structural Confirmation : Re-characterize batches via XRD (single-crystal analysis) to rule out polymorphic differences .

Solubility Adjustments : Use co-solvents (DMSO/PEG-400) to ensure consistent bioavailability in cell-based assays .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- SAR Framework :

- Thiadiazole Modifications : Replace benzylsulfonyl with methylsulfonyl to reduce steric hindrance and enhance binding to hydrophobic enzyme pockets .

- Urea Substituents : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to boost hydrogen bonding with catalytic residues .

- Data-Driven Design : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < –8 kcal/mol .

Q. What crystallographic insights explain conformational flexibility in this compound?

- XRD Analysis :

- Compare anhydrous vs. solvated forms (e.g., benzene solvate vs. hydrate). Anhydrous forms (e.g., PEKJEW) show planar thiadiazole-urea alignment, while solvates exhibit bent conformations due to hydrogen bonding with solvent molecules .

- Impact : Conformational changes may alter binding to targets like ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.